molecular formula C20H22O2 B14639659 Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate CAS No. 56405-97-1

Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate

Cat. No.: B14639659
CAS No.: 56405-97-1
M. Wt: 294.4 g/mol
InChI Key: DGTGFSOMAGRDSI-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate is an organic compound with the molecular formula C20H22O2 It is a derivative of pentenoic acid and is characterized by the presence of two phenyl groups and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate typically involves the esterification of 3,3-dimethyl-5,5-diphenylpent-4-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways. The phenyl groups may also interact with aromatic receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Properties

CAS No.

56405-97-1

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

methyl 3,3-dimethyl-5,5-diphenylpent-4-enoate

InChI

InChI=1S/C20H22O2/c1-20(2,15-19(21)22-3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3

InChI Key

DGTGFSOMAGRDSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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